Methyl 3-(3-piperidinyloxy)benzoate hydrochloride
Overview
Description
“Methyl 3-(3-piperidinyloxy)benzoate hydrochloride” is a chemical compound with the CAS Number: 1185297-89-5. Its molecular formula is C13H18ClNO3 and it has a molecular weight of 271.74 .
Molecular Structure Analysis
The InChI code for “Methyl 3-(3-piperidinyloxy)benzoate hydrochloride” is 1S/C13H17NO3.ClH/c1-16-13(15)10-4-2-5-11(8-10)17-12-6-3-7-14-9-12;/h2,4-5,8,12,14H,3,6-7,9H2,1H3;1H .Scientific Research Applications
Antiparasitic Activity
Methyl 3-(3-piperidinyloxy)benzoate hydrochloride shows potential in antiparasitic activity. A study analyzing Piper species revealed that methyl 3,4-dihydroxy-5-(3'-methyl-2'-butenyl)benzoate exhibited leishmanicidal effects against various Leishmania strains, and also demonstrated significant trypanocidal activity (Flores et al., 2008).
Insecticidal Properties
The compound has been identified as having insecticidal properties. Research on Piper guanacastensis found that methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate is a major bioactive constituent with considerable activity against Aedes atropalpus mosquito larvae (Pereda-Miranda et al., 1997).
Synthetic Cannabinoid Receptor Agonists
Methyl 3-(3-piperidinyloxy)benzoate hydrochloride is structurally related to compounds used as synthetic cannabinoid receptor agonists (SCRAs). A study on the metabolic fate of SCRAs like QMMSB (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate) showed ester hydrolysis as a significant step in their metabolism, implying a potential research avenue for related compounds (Richter et al., 2022).
Antimicrobial and Molluscicidal Activity
Research on prenylated benzoic acid derivatives from Piper species, including compounds structurally related to methyl 3-(3-piperidinyloxy)benzoate hydrochloride, indicates antimicrobial and molluscicidal activities. This suggests potential applications in controlling harmful mollusks and bacteria (Orjala et al., 1993).
Non-Halogenated Extraction Solvent
Methyl benzoate, closely related to methyl 3-(3-piperidinyloxy)benzoate hydrochloride, has been utilized as a non-halogenated extraction solvent in dispersive liquid–liquid microextraction. This indicates a potential application of methyl 3-(3-piperidinyloxy)benzoate hydrochloride in analytical chemistry, especially in preconcentration of certain elements (Kagaya & Yoshimori, 2012).
Safety And Hazards
properties
IUPAC Name |
methyl 3-piperidin-3-yloxybenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-13(15)10-4-2-5-11(8-10)17-12-6-3-7-14-9-12;/h2,4-5,8,12,14H,3,6-7,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRARGAVSBJMSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-piperidinyloxy)benzoate hydrochloride | |
CAS RN |
1185297-89-5 | |
Record name | Benzoic acid, 3-(3-piperidinyloxy)-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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